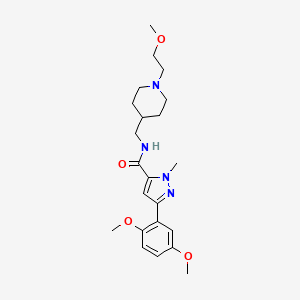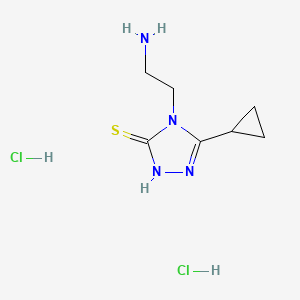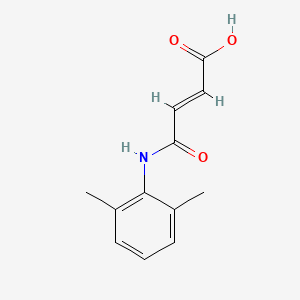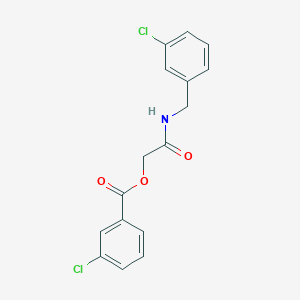
3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H32N4O4 and its molecular weight is 416.522. The purity is usually 95%.
The exact mass of the compound 3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interactions and Receptor Studies
Research on similar molecular structures, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has highlighted their potent and selective antagonist properties for the CB1 cannabinoid receptor. Studies utilizing the AM1 molecular orbital method for conformational analysis have contributed to understanding the energetic stability and binding interactions with CB1 receptors. This has enabled the development of unified pharmacophore models, aiding in the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Synthesis and Chemical Analysis
The synthesis of novel compounds, including those derived from visnaginone and khellinone, has been explored for their potential anti-inflammatory and analgesic properties. Such research efforts have led to the discovery of compounds with significant inhibitory activity on cyclooxygenase enzymes, showcasing the therapeutic potential of these molecules (Abu‐Hashem et al., 2020).
Medical Imaging Applications
The development of tracers for medical imaging, specifically positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor, has been a significant area of research. Methoxy- and fluorine-substituted analogs have been synthesized to evaluate their potency for inhibiting the binding of the CB1 antagonist, demonstrating the potential for biological imaging studies (Tobiishi et al., 2007).
Structural Analysis and Characterization
The synthesis, crystal structure determination, and Hirshfeld surface analysis of compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have provided insights into the molecular and crystallographic characteristics. These studies support the understanding of intermolecular interactions and the stability of these compounds, facilitating the design of molecules with desired pharmacological properties (Prabhuswamy et al., 2016).
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-25-20(14-19(24-25)18-13-17(29-3)5-6-21(18)30-4)22(27)23-15-16-7-9-26(10-8-16)11-12-28-2/h5-6,13-14,16H,7-12,15H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJMJPUOPQJJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2569879.png)
![3-((4-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2569880.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2569887.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2569890.png)


![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2569893.png)

![[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B2569896.png)